Nickelocene,decamethyl-

説明

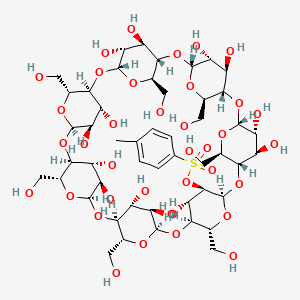

Nickelocene is an organonickel compound with the formula Ni(η5-C5H5)2, also known as bis(cyclopentadienyl)nickel or NiCp2 . It is a bright green paramagnetic solid of enduring academic interest . The molecule belongs to a group of organometallic compounds called metallocenes .

Synthesis Analysis

Nickelocene was first prepared by E. O. Fischer in 1953 . A modern synthesis entails treatment of anhydrous sources of NiCl2 (such as hexaamminenickel chloride) with sodium cyclopentadienyl . High-pressure chemical transformations in nickelocene have been investigated, with decomposition observed above 13 GPa at room temperature .Molecular Structure Analysis

Nickelocene adopts a structure in which a metal ion is sandwiched between two parallel cyclopentadienyl rings . In its solid-state, the molecule has D5d symmetry, wherein the two rings are staggered . The Ni center has a formal +2 charge, and the Cp rings are usually assigned as cyclopentadienyl anions .Chemical Reactions Analysis

Most chemical reactions of nickelocene are characterized by its tendency to yield 18-electron products with loss or modification of one Cp ring . For example, Ni(C5H5)2 + 4 PF3 → Ni(PF3)4 + organic products .Physical And Chemical Properties Analysis

Nickelocene is a green crystal with a density of 1.47 g/cm3 . It is insoluble in water and has a melting point of 171 to 173 °C . It has a molar mass of 188.88 g/mol .科学的研究の応用

Nickel in Modern Infrastructure and Technology

Nickel (Ni) plays a critical role in modern infrastructure and technology, with significant applications in stainless steel, alloys, electroplating, and rechargeable batteries. The global nickel mining trends, environmental issues, and the shift from sulfide to laterite ore mining due to the increasing demand for nickel highlight the metal's economic and environmental significance (Mudd, 2010).

Nickel Hydroxides and Electrochemical Applications

Nickel hydroxide is a crucial material in electrochemical applications, particularly in batteries. The review by Hall et al. (2015) explores the structures, synthesis, and properties of nickel hydroxides, emphasizing its role in engineering applications (Hall, Lockwood, Bock, & Macdougall, 2015).

Plasma-Enhanced Atomic Layer Deposition of Nickel Oxide

The plasma-enhanced atomic layer deposition (ALD) of nickel oxide using nickelocene as a precursor demonstrates a method for producing thin, conformal nickel oxide films. These films have potential applications in renewable energy conversion and storage devices, showcasing nickelocene's role in advanced materials processing (Hufnagel et al., 2018).

Nickel(I) Complexes in Catalysis

Research on nickel(I) complexes highlights their growing importance in catalysis. The unique properties of Ni(I) complexes, including their structural diversity and reactivity, position them at the forefront of nickel chemistry, with potential applications in the catalytic transformation of organic substrates (Lin & Power, 2017).

Electrochromic and Catalytic Properties

Nickel oxide-based thin films have shown enhanced electrochromic performances and stability, pointing to their use in smart windows and displays. The modification of nickel oxide films through doping improves their electrochemical properties, indicating the potential of nickel compounds in energy-efficient technologies (Zhou et al., 2015).

Safety And Hazards

Nickelocene is classified as a flammable solid, and it may cause an allergic skin reaction and cancer . It is harmful if swallowed . Precautions include avoiding heat, sparks, open flames, and other ignition sources, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .

特性

IUPAC Name |

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15.Ni/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFAOFYDLSGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Ni-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11984772 | |

CAS RN |

74507-63-4 | |

| Record name | Nickelocene,decamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074507634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)